(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[221]heptan-2-yl)(diethynyl)methylsilane is a chemical compound that features a bicyclic structure with a silicon atom bonded to a methyl group and two ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often catalyzed by light-absorbing semiconductors, which facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of advanced photochemical techniques allows for the production of high-purity this compound, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using various reducing agents to modify the silicon-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include light-absorbing semiconductors for photochemical oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical oxidation can lead to the formation of silicon-containing oxides, while reduction reactions can produce silicon-hydride derivatives.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and proteins, potentially leading to the generation of reactive oxygen species and other reactive intermediates . These interactions can result in specific biological effects, such as oxidative stress and DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane include:
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds also feature a bicyclic structure and are used as bioisosteres in drug design.
Uniqueness
The uniqueness of this compound lies in its silicon-containing functional groups, which provide distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
138709-26-9 |
---|---|
Molekularformel |
C12H16Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl-diethynyl-methylsilane |
InChI |
InChI=1S/C12H16Si/c1-4-13(3,5-2)12-9-10-6-7-11(12)8-10/h1-2,10-12H,6-9H2,3H3 |
InChI-Schlüssel |
UAIBQDWXQCASKA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C#C)(C#C)C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.